tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate
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Overview
Description
tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorophenyl-containing precursor. One common method involves the use of ketoreductases for chiral selective reduction, which has been optimized for high conversion rates and chiral selectivity . The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimal parameters being 40°C, pH 7.0, and specific enzyme loading .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: As mentioned, ketoreductases can be used for chiral selective reduction.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfoxide, various ketoreductases, and specific catalysts like palladium for cross-coupling reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction reactions can yield chiral alcohols, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of specific functional groups on biological activity. Its chiral properties make it valuable for studying stereochemistry in biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. For example, it is used in the synthesis of antidepressants like Citalopram and Escitalopram oxalate .
Industry
In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (4-fluorophenyl)carbamate: Another fluorophenyl-containing carbamate with similar properties.
tert-Butyl (2-amino-5-fluorophenyl)carbamate: Used in the synthesis of pharmaceuticals and other biologically active molecules.
Uniqueness
tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its chiral nature and ability to undergo selective reduction make it particularly valuable in the synthesis of enantiomerically pure compounds .
Properties
Molecular Formula |
C16H22FNO3 |
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Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-10-5-4-9-14(19)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,20) |
InChI Key |
LOZOBNJXEDLXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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